molecular formula C19H15ClFN3O2S B2816818 1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone CAS No. 1448128-89-9

1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Cat. No.: B2816818
CAS No.: 1448128-89-9
M. Wt: 403.86
InChI Key: ZCNUAAMNUNMLFU-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 3-chlorophenyl group. Position 5 of the oxadiazole is linked to an azetidine (a strained four-membered nitrogen-containing ring), while the ethanone moiety is functionalized with a thioether bridge to a 4-fluorophenyl group. The 1,2,4-oxadiazole ring is valued for its metabolic stability and aromatic electron-withdrawing properties, which are critical in drug design.

Properties

IUPAC Name

1-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2S/c20-14-3-1-2-12(8-14)18-22-19(26-23-18)13-9-24(10-13)17(25)11-27-16-6-4-15(21)5-7-16/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNUAAMNUNMLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 3-chlorobenzohydrazide with an appropriate nitrile under acidic conditions to form the 1,2,4-oxadiazole ring.

    Azetidine ring formation: The azetidine ring can be synthesized by cyclization of a suitable precursor, often involving a nucleophilic substitution reaction.

    Thioether linkage: The final step involves the formation of the thioether bond by reacting the azetidine derivative with 4-fluorothiophenol under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The biological activity of compounds containing the 1,2,4-oxadiazole moiety has been extensively studied. Research indicates that these compounds exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Many derivatives of 1,2,4-oxadiazoles have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that compounds with the oxadiazole ring can inhibit the growth of various pathogenic bacteria and fungi .
  • Anti-inflammatory Effects : The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. These compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
  • Anticancer Properties : There is growing evidence that oxadiazole derivatives possess anticancer activity. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Case Studies

Several case studies highlight the applications of this compound and related derivatives:

  • Antibacterial Activity : A study by Alghamdi et al. (2020) reported on a series of aryl-1,3,4-oxadiazole-benzothiazole derivatives that demonstrated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The compound's structure plays a crucial role in its effectiveness.
  • Anticancer Research : Research published in Cancer Letters indicated that oxadiazole derivatives could inhibit cell proliferation in various cancer cell lines. The mechanism involves the modulation of cell cycle regulators and apoptotic pathways .
  • Anti-inflammatory Studies : A review highlighted the efficacy of oxadiazole compounds in reducing inflammation markers in animal models, suggesting their potential use in treating chronic inflammatory conditions .

Summary Table of Biological Activities

Type of ActivityEffectivenessReferences
AntimicrobialEffective against bacteria/fungi
Anti-inflammatorySignificant reduction in inflammation
AnticancerInduces apoptosis in cancer cells

Mechanism of Action

The mechanism of action of 1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

  • Core Structure : 1,2,4-Triazole (vs. oxadiazole in the target).
  • Substituents: Thioether-linked ethanone (shared with target). 2,4-Difluorophenyl and phenylsulfonyl groups (bulkier, more electron-withdrawing than the target’s 3-chlorophenyl and azetidine).
  • Synthesis : Sodium ethoxide-mediated reaction with α-halogenated ketones .

Compound B: 1-[2-(4-Chlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone

  • Core Structure : Partially saturated 1,3,4-oxadiazole (vs. fully aromatic 1,2,4-oxadiazole in the target).
  • Substituents: 4-Chlorophenyl and phenyl groups (similar halogenated aryl motif). Ethanone (shared with target).
  • Structural Insights: The dihydro-oxadiazole introduces non-planarity, reducing aromatic conjugation. Crystallographic data (R factor = 0.037) confirms a well-resolved structure, suggesting stability comparable to the target .

Compound C: 1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone

  • Core Structure : Tetrazole (vs. oxadiazole in the target).
  • Substituents :
    • Fluorophenyl (shared with target) and thienyl groups.
    • Piperazinyl moiety (basic nitrogen enhances solubility).
  • Functional Implications: The tetrazole acts as a carboxylic acid bioisostere, offering polarity and metabolic resistance.

Compound D: 1-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}ethan-1-one

  • Core Structure : 1,2,4-Oxadiazole (shared with target).
  • Substituents :
    • Methyl group on oxadiazole (increases lipophilicity vs. the target’s chlorophenyl).
    • Methoxy-phenyl linkage (electron-donating vs. azetidine’s electron-withdrawing effects).
  • Synthetic Relevance : Highlights the versatility of oxadiazole functionalization, though the absence of a thioether limits direct comparison .

Compound E: 1-(4-chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone

  • Core Structure : Triazole (vs. oxadiazole in the target).
  • Substituents: Chlorophenyl (shared with target) and quinoline (bulky aromatic system). Sulfanyl group (similar to target’s thioether).
  • Pharmacological Potential: Quinoline’s planar structure may enhance DNA intercalation, a feature absent in the target’s azetidine-fluorophenyl system .

Comparative Analysis Table

Feature Target Compound Compound A Compound B Compound C Compound D Compound E
Core Heterocycle 1,2,4-Oxadiazole 1,2,4-Triazole Dihydro-1,3,4-oxadiazole Tetrazole 1,2,4-Oxadiazole 1,2,4-Triazole
Key Substituents 3-Chlorophenyl, azetidine, 4-fluorophenylthio 2,4-Difluorophenyl, sulfonyl 4-Chlorophenyl, phenyl Fluorophenyl, piperazinyl Methyl, methoxy-phenyl Chlorophenyl, quinoline
Ethanone Modification Thioether-linked fluorophenyl Thioether-linked phenyl Direct attachment Thienyl Direct attachment Sulfanyl-linked quinoline
Synthesis Method Not specified Sodium ethoxide + α-haloketone Crystallographically resolved Heterocyclic condensation Heterogeneous catalysis Halogenation + cyclization
Potential Bioactivity Hypothesized antimicrobial/CNS Antimicrobial (inferred) Not reported Metabolic stability Not reported DNA intercalation (inferred)

Biological Activity

The compound 1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a derivative of oxadiazole, a heterocyclic compound known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C19H17ClN4O3SC_{19}H_{17}ClN_{4}O_{3}S, with a molecular weight of approximately 384.82 g/mol. The presence of the oxadiazole ring and other functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains.

Table 1: Antimicrobial Efficacy

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15Dhumal et al. (2016)
Escherichia coli12Dhumal et al. (2016)
Pseudomonas aeruginosa10Dhumal et al. (2016)
Mycobacterium bovisActiveDesai et al. (2018)

The mechanism by which the compound exerts its antimicrobial effects is believed to involve the inhibition of key enzymes involved in bacterial cell wall synthesis and metabolic pathways. Specifically, studies have suggested that oxadiazole derivatives can inhibit the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in fatty acid biosynthesis in Mycobacterium species .

Case Studies

  • Antitubercular Activity : A study by Dhumal et al. (2016) demonstrated that compounds containing the oxadiazole ring showed potent antitubercular activity against Mycobacterium bovis. The most effective derivatives were those that included additional heterocyclic rings such as thiazole and pyridine, which enhanced their binding affinity to InhA .
  • Comparative Study : In a comparative study of various oxadiazole derivatives, compounds similar to the target compound were found to exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The introduction of different substituents on the oxadiazole ring significantly influenced their bioactivity .

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including azetidine ring formation, oxadiazole cyclization, and thioether coupling. Critical steps include:

  • Azetidine-oxadiazole formation : Cyclocondensation of 3-chlorophenyl amidoxime with azetidine precursors under reflux in polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Thioether linkage : Coupling the azetidine-oxadiazole intermediate with 4-fluorophenylthiol using bases like K₂CO₃ in THF at 60–70°C .
  • Catalyst optimization : Heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) improve reaction efficiency in PEG-400 medium .

Table 1: Reaction Optimization Parameters

StepSolventTemperatureCatalystYield Range
Azetidine formationDMF80–90°CNone60–70%
Oxadiazole cyclizationEtOHRefluxNH₂OH·HCl50–65%
Thioether couplingTHF60–70°CK₂CO₃70–85%
Final purificationEtOAc/HexRTRecrystallization>95% purity

Q. Which analytical techniques are most effective for characterizing this compound’s structure?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., 3-chlorophenyl and 4-fluorophenylthio groups) via chemical shifts (δ 7.2–8.1 ppm for aromatic protons) .
  • HPLC : Monitors reaction progress and purity (>95% by reverse-phase C18 column) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–N in oxadiazole: ~1.33 Å) and dihedral angles using SHELXL refinement .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can computational modeling guide the rational design of derivatives with enhanced bioactivity?

  • Molecular docking : Use Schrödinger Suite or AutoDock to predict binding affinities for targets like EGFR or COX-2. The oxadiazole and thioether moieties often interact with hydrophobic pockets .
  • QSAR studies : Correlate substituent electronic effects (e.g., Hammett σ values for 3-Cl and 4-F groups) with activity trends .

Table 2: Key Computational Parameters

ParameterTarget ProteinBinding Energy (kcal/mol)Interaction Sites
Oxadiazole ringEGFR-9.2ATP-binding pocket
4-FluorophenylthioCOX-2-7.8Catalytic domain

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., oxadiazole ring cleavage) that may alter activity .
  • Statistical validation : Use ANOVA or Tukey’s HSD test to confirm significance in dose-response curves .

Q. How can synthetic scalability be improved without compromising compound stability?

  • Flow chemistry : Continuous reactors reduce side reactions during oxadiazole formation (residence time: 10–15 min at 100°C) .
  • Protecting groups : Boc-protected azetidine intermediates prevent undesired ring-opening during thioether coupling .
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) identify sensitive moieties (e.g., thioether oxidation) .

Methodological Considerations

Q. What experimental designs mitigate limitations in pollution or degradation studies for this compound?

  • Environmental stability : Use HSI (hyperspectral imaging) to track degradation in wastewater matrices, with cooling systems to slow organic decay .
  • Degradation pathways : Radical scavengers (e.g., ascorbic acid) quench ROS-mediated thioether oxidation in photolysis studies .

Q. How are crystallographic data (e.g., SHELX-refined structures) validated for accuracy?

  • R-factor analysis : Ensure R₁ < 5% and wR₂ < 12% for high-resolution datasets .
  • Twinned data refinement : Use HKLF5 in SHELXL to model overlapping reflections in azetidine-containing crystals .

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